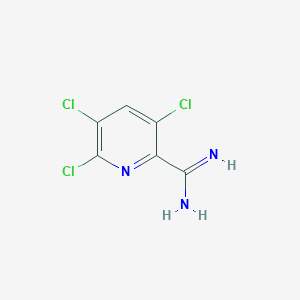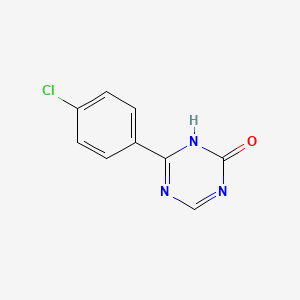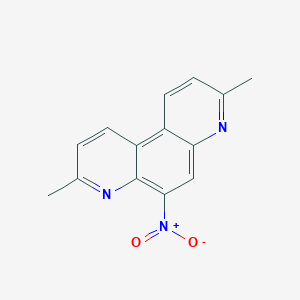
4-Chlorothiazole-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorothiazole-5-carboximidamide is a heterocyclic compound containing a thiazole ring substituted with a chlorine atom at the fourth position and a carboximidamide group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiazole-5-carboximidamide typically involves the reaction of 4-chlorothiazole-5-carboxylic acid with an appropriate amine under dehydrating conditions. One common method includes the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, followed by reaction with an amine to form the carboximidamide derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorothiazole-5-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Oxidized forms of the thiazole ring.
Reduction Products: Reduced derivatives of the thiazole ring.
Scientific Research Applications
4-Chlorothiazole-5-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with anticancer and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and organic semiconductors.
Biological Research: It serves as a tool for studying various biological processes and pathways, particularly those involving thiazole derivatives.
Mechanism of Action
The mechanism of action of 4-Chlorothiazole-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
4-Chlorothiazole-5-carboxaldehyde: A precursor for various thiazole derivatives.
4-Chlorothiazole-5-carboxylic acid: Another related compound used in synthetic chemistry.
Uniqueness: 4-Chlorothiazole-5-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C4H4ClN3S |
|---|---|
Molecular Weight |
161.61 g/mol |
IUPAC Name |
4-chloro-1,3-thiazole-5-carboximidamide |
InChI |
InChI=1S/C4H4ClN3S/c5-3-2(4(6)7)9-1-8-3/h1H,(H3,6,7) |
InChI Key |
JBVMBEBOQQQOTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)C(=N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)

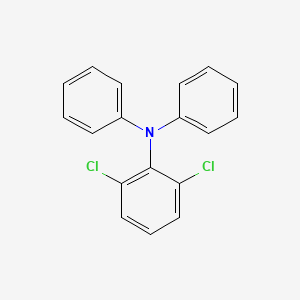
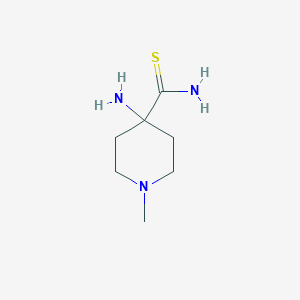
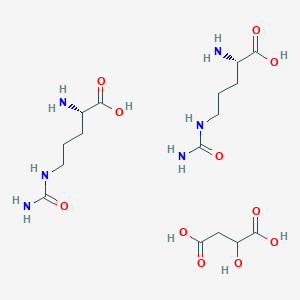
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
![3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13135346.png)
![2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13135349.png)
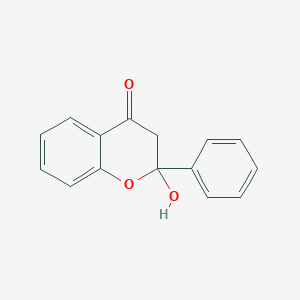
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
